molecular formula C22H21N3O3 B5831682 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide

1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide

Cat. No. B5831682
M. Wt: 375.4 g/mol
InChI Key: FJRJAGXIXOBYAW-UHFFFAOYSA-N
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Description

1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide, also known as OPI-155, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. OPI-155 belongs to the family of piperidine carboxamides and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor and a sigma-1 receptor agonist. The dopamine reuptake inhibition leads to an increase in dopamine levels in the brain, which may contribute to its potential therapeutic effects. The sigma-1 receptor agonism may also contribute to its potential therapeutic effects, as the sigma-1 receptor has been implicated in various physiological and pathological processes.
Biochemical and Physiological Effects:
1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may contribute to its potential therapeutic effects. 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide has also been shown to increase serotonin levels in the brain, which may contribute to its potential antidepressant effects. Additionally, 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide has been shown to reduce pain behavior in rats, which may contribute to its potential therapeutic effects in neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide in lab experiments is its potential therapeutic applications. 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide has shown potential as a treatment for cocaine addiction, neuropathic pain, and depression. Additionally, 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide has been shown to have minimal side effects in animal studies. However, one limitation of using 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide in lab experiments is its limited availability. 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide is a relatively new compound, and its synthesis is complex, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cocaine addiction, neuropathic pain, and depression. Another direction is to investigate its mechanism of action in more detail, particularly its interaction with the sigma-1 receptor. Additionally, future research could investigate the safety and efficacy of 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide in human clinical trials, as well as its potential for abuse and addiction. Finally, future research could investigate new methods for synthesizing 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide, which may increase its availability for research purposes.

Synthesis Methods

1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide has been synthesized using various methods, including the Pictet-Spengler reaction, Sonogashira coupling, and amidation reaction. The Pictet-Spengler reaction involves the condensation of an indole and an aldehyde or ketone in the presence of an acid catalyst. The Sonogashira coupling method involves the coupling of an aryl halide and an alkyne in the presence of a palladium catalyst. The amidation reaction involves the reaction of an amine and a carboxylic acid in the presence of a coupling agent. The most commonly used method for synthesizing 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide is the Pictet-Spengler reaction.

Scientific Research Applications

1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide has shown potential therapeutic applications in various scientific research studies. It has been studied as a potential treatment for cocaine addiction, as it has been shown to reduce cocaine self-administration in rats. 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide has also been studied as a potential treatment for neuropathic pain, as it has been shown to reduce pain behavior in rats. Additionally, 1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide has been studied as a potential treatment for depression, as it has been shown to increase serotonin levels in the brain.

properties

IUPAC Name

1-[2-oxo-2-(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c23-21(27)16-9-12-24(13-10-16)22(28)20(26)19-18(15-6-2-1-3-7-15)14-17-8-4-5-11-25(17)19/h1-8,11,14,16H,9-10,12-13H2,(H2,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRJAGXIXOBYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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